N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-17-9-10-20(29-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(27)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFCMIIQMKNBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as an amino acid or a diketone, the pyrrole ring can be synthesized through cyclization reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be constructed by reacting the pyrrole intermediate with appropriate reagents, such as diaminomaleonitrile or similar compounds.
Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups can be introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Final Cyclization and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Cyclization: Further cyclization reactions can modify the ring structure or introduce additional rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used in substitution reactions.
Cyclization: Cyclization can be facilitated by acids or bases, depending on the specific reaction mechanism.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
Table 1: Key Structural and Substituent Comparisons
Key Observations:
- Substituent Position : The target compound’s 2,5-dimethoxyphenyl group contrasts with the 3,4-dimethoxy or 4-ethoxy substituents in analogs (e.g., ). These positional differences influence aromatic proton splitting in NMR and electronic properties (e.g., electron-donating effects of methoxy groups).
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogs with methoxy groups (e.g., ) show melting points between 200–207°C, suggesting similar thermal stability.
- Spectral Data : The IR absorption at ~1470–1510 cm⁻¹ (aromatic C=C) in is consistent with the target compound’s expected spectral profile. Methoxy groups typically resonate at δ 3.4–3.9 ppm in ¹H NMR .
Biological Activity
N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and therapeutic implications based on existing research findings.
- Molecular Formula : C19H16ClN3O3
- Molecular Weight : 357.788 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted phenyl derivatives with appropriate pyrazine precursors. The synthetic route typically includes steps such as:
- Formation of the pyrrolo[1,2-a]pyrazine core.
- Substitution reactions to introduce the 4-chlorophenyl and 2,5-dimethoxyphenyl groups.
- Final carboxamide formation through acylation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound was shown to inhibit glioma growth effectively. The mechanism involved the inhibition of the AKT signaling pathway, which is crucial in various cancers including glioblastoma. Specifically:
- Inhibition of AKT2/PKBβ : This compound exhibited low micromolar activity against AKT2, correlating with reduced malignancy in glioma cells and improved patient survival rates .
- Selectivity for Cancer Cells : The compound demonstrated significant cytotoxicity towards glioma cells while sparing non-cancerous cells, indicating a favorable therapeutic window .
Kinase Inhibition
The compound has been screened for its ability to inhibit various kinases:
- Specificity : It showed high specificity towards AKT2 among 139 tested kinases with an IC50 value of approximately 12 μM .
- Implications for Therapy : Given that AKT signaling is often upregulated in tumors, this specificity suggests potential as a targeted cancer therapy.
Case Studies
Several case studies have been documented regarding similar compounds:
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step pathways:
- Core formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts to generate the pyrrolo[1,2-a]pyrazine core .
- Substituent introduction : Alkylation with 4-chlorophenyl and 2,5-dimethoxyphenyl groups under basic conditions. For example, benzyl halides or aryl halides are used in nucleophilic substitution reactions .
- Carboxamide linkage : Amide bond formation via coupling reagents like EDC/HOBt or via reaction with activated carbonyl intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic methods :
- Elemental analysis : To validate purity and stoichiometry .
Q. What preliminary biological activities are reported for this compound?
- CNS modulation : Structural analogs interact with serotonin or dopamine receptors due to the dimethoxyphenyl group’s resemblance to neurotransmitter scaffolds .
- Enzyme inhibition : Potential kinase inhibition inferred from pyrazine-carboxamide derivatives’ activity in targeting ATP-binding pockets .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved?
- Substituent-SAR studies : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions. For example, fluorophenyl derivatives may enhance blood-brain barrier penetration but reduce binding affinity .
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) to resolve conformational ambiguities affecting target interactions .
Q. What experimental strategies optimize synthetic yield and purity?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for cyclization efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility during alkylation .
- Purification : Gradient column chromatography with silica gel (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Q. How can computational methods predict biological targets?
- Molecular docking : Use AutoDock or Schrödinger to simulate binding to CNS receptors (e.g., 5-HT) or kinases (e.g., CDK2) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide nitrogen .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Q. How is compound stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Thermal analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
Data Analysis and Validation
Q. How are contradictory NMR or MS spectral data reconciled?
Q. What statistical methods validate reproducibility in biological assays?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .
- ANOVA : Compare triplicate data across independent experiments to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
